molecular formula C12H22INO2 B14561464 Piperidinium, 1-ethyl-1-[2-[(1-oxo-2-propenyl)oxy]ethyl]-, iodide CAS No. 62260-87-1

Piperidinium, 1-ethyl-1-[2-[(1-oxo-2-propenyl)oxy]ethyl]-, iodide

Cat. No.: B14561464
CAS No.: 62260-87-1
M. Wt: 339.21 g/mol
InChI Key: XKXZIVQJLKQSNU-UHFFFAOYSA-M
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Description

Piperidinium, 1-ethyl-1-[2-[(1-oxo-2-propenyl)oxy]ethyl]-, iodide is a quaternary ammonium compound It is characterized by the presence of a piperidine ring, an ethyl group, and a 2-[(1-oxo-2-propenyl)oxy]ethyl group, with iodide as the counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidinium, 1-ethyl-1-[2-[(1-oxo-2-propenyl)oxy]ethyl]-, iodide typically involves the quaternization of a piperidine derivative. One common method is the reaction of 1-ethylpiperidine with 2-bromoethyl acrylate in the presence of a base, followed by the addition of iodide to form the final product. The reaction conditions often include:

    Solvent: Anhydrous acetonitrile or another polar aprotic solvent.

    Temperature: Room temperature to 60°C.

    Base: Triethylamine or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Piperidinium, 1-ethyl-1-[2-[(1-oxo-2-propenyl)oxy]ethyl]-, iodide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to form N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of azides, thiocyanates, or other substituted products.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary amines.

Scientific Research Applications

Chemistry

In chemistry, Piperidinium, 1-ethyl-1-[2-[(1-oxo-2-propenyl)oxy]ethyl]-, iodide is used as a reagent in organic synthesis. It can act as a phase-transfer catalyst, facilitating reactions between compounds in different phases.

Biology

In biological research, this compound can be used to study the effects of quaternary ammonium compounds on cell membranes and ion channels. It may also serve as a model compound for investigating the interactions of similar structures with biological systems.

Medicine

In medicine, this compound has potential applications as an antimicrobial agent. Its structure allows it to disrupt microbial cell membranes, making it effective against a range of pathogens.

Industry

In industrial applications, this compound can be used as an antistatic agent, surfactant, or corrosion inhibitor. Its ability to interact with various surfaces and materials makes it valuable in manufacturing and processing.

Mechanism of Action

The mechanism of action of Piperidinium, 1-ethyl-1-[2-[(1-oxo-2-propenyl)oxy]ethyl]-, iodide involves its interaction with cell membranes and proteins. The quaternary ammonium group can disrupt lipid bilayers, leading to increased membrane permeability and cell lysis. Additionally, the compound can interact with ion channels and transporters, affecting cellular ion balance and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Piperidinium, 1-ethyl-1-methyl-, iodide: Similar structure but with a methyl group instead of the 2-[(1-oxo-2-propenyl)oxy]ethyl group.

    Piperidine, 1-(1-oxo-3-phenyl-2-propenyl)-: Contains a phenyl group and a different substitution pattern on the piperidine ring.

Uniqueness

Piperidinium, 1-ethyl-1-[2-[(1-oxo-2-propenyl)oxy]ethyl]-, iodide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-[(1-oxo-2-propenyl)oxy]ethyl group allows for unique interactions with biological membranes and proteins, making it valuable for specific applications in research and industry.

Properties

CAS No.

62260-87-1

Molecular Formula

C12H22INO2

Molecular Weight

339.21 g/mol

IUPAC Name

2-(1-ethylpiperidin-1-ium-1-yl)ethyl prop-2-enoate;iodide

InChI

InChI=1S/C12H22NO2.HI/c1-3-12(14)15-11-10-13(4-2)8-6-5-7-9-13;/h3H,1,4-11H2,2H3;1H/q+1;/p-1

InChI Key

XKXZIVQJLKQSNU-UHFFFAOYSA-M

Canonical SMILES

CC[N+]1(CCCCC1)CCOC(=O)C=C.[I-]

Origin of Product

United States

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